(R)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a tert-butyl group, a propyl group, and a carboxylate group attached to the piperazine ring, along with a hydrochloride salt form. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of strong acids or bases.
Addition of the Propyl Group: The propyl group is usually added through alkylation reactions using propyl halides.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The carboxylate group can be hydrolyzed to form carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, substitution can result in various substituted derivatives, and hydrolysis can generate carboxylic acids.
Scientific Research Applications
®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride
- ®-Methyl 3-propylpiperazine-1-carboxylate hydrochloride
- ®-Ethyl 3-propylpiperazine-1-carboxylate hydrochloride
Uniqueness
®-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-propylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAKNWUZSICGDX-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662479 |
Source
|
Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217468-71-7 |
Source
|
Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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